molecular formula C27H38N8O10S B12518893 L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine CAS No. 653564-35-3

L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine

Cat. No.: B12518893
CAS No.: 653564-35-3
M. Wt: 666.7 g/mol
InChI Key: NHBDWVFZYCPRFE-PXQJOHHUSA-N
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Description

L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine is a peptide composed of six amino acids: phenylalanine, serine, cysteine, serine, serine, and histidine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups from reduced disulfide bonds.

    Substitution: Modified peptide with substituted amino acid residues.

Scientific Research Applications

L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds, influencing protein structure and function. The phenylalanine and histidine residues may participate in hydrophobic and electrostatic interactions, respectively, affecting the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-lysine
  • L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-arginine
  • L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-glutamine

Uniqueness

L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine is unique due to its specific sequence and the presence of histidine, which can participate in various biochemical interactions. The combination of phenylalanine, serine, cysteine, and histidine residues provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

653564-35-3

Molecular Formula

C27H38N8O10S

Molecular Weight

666.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C27H38N8O10S/c28-16(6-14-4-2-1-3-5-14)22(39)32-18(9-36)25(42)35-21(12-46)26(43)34-20(11-38)24(41)33-19(10-37)23(40)31-17(27(44)45)7-15-8-29-13-30-15/h1-5,8,13,16-21,36-38,46H,6-7,9-12,28H2,(H,29,30)(H,31,40)(H,32,39)(H,33,41)(H,34,43)(H,35,42)(H,44,45)/t16-,17-,18-,19-,20-,21-/m0/s1

InChI Key

NHBDWVFZYCPRFE-PXQJOHHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N

Origin of Product

United States

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